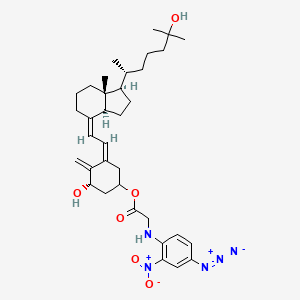

Calcitriol-ang

Description

Structure

3D Structure

Properties

CAS No. |

98728-28-0 |

|---|---|

Molecular Formula |

C35H49N5O6 |

Molecular Weight |

635.8 g/mol |

IUPAC Name |

[(3Z,5S)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-(4-azido-2-nitroanilino)acetate |

InChI |

InChI=1S/C35H49N5O6/c1-22(8-6-16-34(3,4)43)28-13-14-29-24(9-7-17-35(28,29)5)10-11-25-18-27(20-32(41)23(25)2)46-33(42)21-37-30-15-12-26(38-39-36)19-31(30)40(44)45/h10-12,15,19,22,27-29,32,37,41,43H,2,6-9,13-14,16-18,20-21H2,1,3-5H3/b24-10-,25-11-/t22-,27?,28-,29+,32+,35-/m1/s1 |

InChI Key |

ODNIJOYMFWOCIT-SJCVYHJYSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C\3/CC(C[C@@H](C3=C)O)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C |

Synonyms |

1,25-dihydroxyvitamin D3-3-(N-(4-azido-2-nitrophenyl)glycinate) calcitriol-ANG |

Origin of Product |

United States |

Molecular Mechanisms of Calcitriol Action

Vitamin D Receptor (VDR) Binding and Activation

The biological actions of calcitriol (B1668218) are primarily mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. jci.orgmdpi.com This interaction is the initial step that triggers a cascade of molecular events leading to changes in gene expression.

Nuclear VDR and Genomic Responses

The classical and most well-understood mechanism of calcitriol action is the genomic pathway, which involves the nuclear VDR. ub.edu Upon entering the cell, calcitriol binds with high affinity to the VDR located predominantly in the nucleus. uniprot.org This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). researchgate.netpreprints.org

The resulting VDR-RXR heterodimer then functions as a transcription factor. nih.gov It binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. jci.orgresearchgate.net This binding to a VDRE initiates the recruitment of a complex of proteins, including co-activators or co-repressors, which in turn modulate the rate of transcription of the target gene by the RNA polymerase II machinery. researchgate.net This process alters the synthesis of messenger RNA (mRNA) and, consequently, the amount of protein produced, leading to a physiological response. This genomic pathway is characterized by a slower onset of action, typically taking hours to days to manifest its effects. ub.edu

Membrane-Associated VDR and Non-Genomic Actions

In addition to the nuclear VDR, a population of VDRs is also found associated with the cell membrane. uniprot.org Binding of calcitriol to these membrane-associated VDRs can elicit rapid, non-genomic responses that occur within seconds to minutes. ub.edu These actions are independent of gene transcription and involve the activation of various intracellular signaling pathways.

These rapid responses are mediated through the activation of second messenger systems, such as phospholipase C and protein kinase C, and the modulation of ion channel activity, like calcium and chloride channels. While the precise mechanisms are still under investigation, these non-genomic actions provide an alternative and faster route for calcitriol to exert its physiological effects.

Gene Expression Regulation

Calcitriol, through the genomic actions of the VDR-RXR complex, directly influences the expression of several key genes within the renin-angiotensin system.

Transcriptional Control of Renin Gene (REN)

A pivotal role of calcitriol within the RAS is its function as a negative endocrine regulator of renin gene (REN) expression. researchgate.net Studies have demonstrated that calcitriol directly suppresses the transcription of the REN gene. jci.org This inhibitory action is mediated by the binding of the VDR-RXR heterodimer to a VDRE within the promoter region of the REN gene, which leads to a potent and specific reduction in its transcriptional activity. jci.org By downregulating renin, the rate-limiting enzyme in the RAS cascade, calcitriol effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.

Modulation of Angiotensin-Converting Enzyme (ACE) and ACE2 Expression

The influence of calcitriol on Angiotensin-Converting Enzyme (ACE) and its homolog, ACE2, appears to be more complex and potentially context-dependent. Some research indicates that calcitriol can downregulate the gene expression of both ACE and ACE2. For instance, one study showed that calcitriol downregulated ACE1 and ACE2 gene expression in cultured human placental syncytiotrophoblasts. mdpi.com

Conversely, other studies, particularly in the context of diabetic kidney disease, have shown that calcitriol can decrease ACE concentration while increasing ACE2 levels. oup.comnih.gov The upregulation of ACE2 is significant as it degrades angiotensin II into the vasodilatory peptide angiotensin (1-7), thereby counteracting the effects of ACE. scienceopen.com This differential regulation may be linked to the activation of different signaling pathways, such as the p38 MAPK pathway, which has been implicated in the modulation of ACE and ACE2 expression by calcitriol. nih.gov

Regulation of Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R)

Calcitriol has been shown to downregulate the expression of the Angiotensin II Type 1 Receptor (AT1R). The AT1R mediates most of the well-known effects of angiotensin II, including vasoconstriction, inflammation, and fibrosis. By reducing the expression of AT1R, calcitriol can diminish the cellular response to angiotensin II, contributing to its protective effects on the cardiovascular system. This downregulation occurs at the transcriptional level, mediated by VDR activation.

In contrast, the expression of the Angiotensin II Type 2 Receptor (AT2R), which often counteracts the actions of AT1R, does not appear to be significantly altered by calcitriol.

Impact on Other Renin-Angiotensin System (RAS) Components

Calcitriol's regulatory effects extend to several key proteins within the RAS cascade. Research has demonstrated that calcitriol can downregulate the expression of renin, the rate-limiting enzyme in the production of angiotensin II (Ang II). preprints.orgresearchgate.net Studies in various cell types, including placental and decidual epithelial cells, have shown that treatment with calcitriol or its precursor, calcidiol, leads to a significant reduction in renin gene expression. preprints.org This inhibitory action on renin is a crucial mechanism by which calcitriol can temper the activity of the entire RAS. researchgate.net

Furthermore, calcitriol has been shown to modulate the expression of angiotensin-converting enzyme (ACE) and angiotensin-converting enzyme 2 (ACE2). In some contexts, such as in diabetic nephropathy models, calcitriol has been observed to reduce elevated ACE levels while increasing ACE2 levels. nih.gov This shift in the ACE/ACE2 balance is significant, as ACE2 is responsible for converting the vasoconstrictor Ang II into the vasodilatory and anti-inflammatory peptide Angiotensin (1–7). mdpi.com By promoting this conversion, calcitriol can help to counteract the pro-hypertensive and pro-inflammatory effects of Ang II. mdpi.commdpi.com

In addition to its effects on enzymes, calcitriol can also influence the expression of angiotensin II receptors. Some studies suggest that calcitriol can downregulate the expression of the Angiotensin II Type 1 (AT1) receptor, which mediates most of the detrimental effects of Ang II, such as vasoconstriction and inflammation. ahajournals.orgahajournals.orgnih.gov By reducing AT1 receptor expression, calcitriol can further dampen the cellular response to Ang II. ahajournals.orgnih.gov

The following table summarizes the observed effects of calcitriol on key RAS components:

| RAS Component | Effect of Calcitriol | Tissue/Cell Type Studied |

| Renin | Downregulation of gene expression | Placental cells, Decidual epithelial cells, Myocardium |

| Angiotensinogen | Reduction in myocardial expression | Rat myocardium |

| ACE | Downregulation of gene and protein expression | Placental cells, Rat renal tubular epithelial cells |

| ACE2 | Upregulation or downregulation depending on context | Placental cells, Rat renal tubular epithelial cells, Pneumocytes |

| AT1 Receptor | Downregulation of expression | Various target tissues |

Intracellular Signaling Pathways

Calcitriol's modulation of the RAS is intricately linked to its ability to influence a variety of intracellular signaling pathways. These pathways are critical for transmitting signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular function.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38 MAPK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Calcitriol has been shown to modulate all three major MAPK pathways: ERK1/2, p38 MAPK, and JNK.

The effect of calcitriol on the ERK1/2 pathway appears to be context-dependent, with studies reporting both activation and inhibition. chemicalbook.com In some cancer cell lines, calcitriol has been shown to decrease the phosphorylation of MEK and ERK1/2, thereby inhibiting signaling through this pathway. e-century.us Conversely, other studies have demonstrated that calcitriol can activate the ERK1/2 pathway, and this activation may be involved in its neuroprotective effects. nih.gov

Regarding the p38 MAPK pathway , research suggests that calcitriol often acts as an inhibitor. In the context of diabetic nephropathy, calcitriol has been shown to decrease the phosphorylation of p38 MAPK, which is associated with a reduction in renal tubular cell apoptosis. nih.govoup.comoup.comnih.gov This inhibitory effect on p38 MAPK signaling is considered a key mechanism underlying the renoprotective effects of calcitriol. oup.comoup.com

The JNK pathway is also influenced by calcitriol. Studies have indicated that calcitriol can inhibit the activation of the JNK pathway, particularly in certain cancer cell models. researchgate.net This inhibition can contribute to the anti-proliferative and pro-apoptotic effects of calcitriol. chemicalbook.comresearchgate.net In some instances, the JNK pathway has been shown to cooperate in the trans-activation of the vitamin D receptor (VDR), sensitizing cells to the effects of calcitriol. researchgate.net

| MAPK Pathway | General Effect of Calcitriol | Observed Cellular Outcome |

|---|---|---|

| ERK1/2 | Activation or Inhibition (Context-Dependent) | Inhibition of cancer cell proliferation, Neuroprotection |

| p38 MAPK | Inhibition | Reduction of apoptosis in diabetic nephropathy, Attenuation of inflammation |

| JNK | Inhibition | Induction of apoptosis in cancer cells, Modulation of VDR activity |

PI3K/Akt Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another crucial pathway involved in cell survival, growth, and proliferation. Calcitriol has been shown to modulate this pathway, often in a cell-type-specific manner. mdpi.com

In some contexts, such as in models of autism spectrum disorder, calcitriol has been found to activate the PI3K/Akt pathway, leading to improved neurite growth and connectivity. windows.netnih.gov This suggests a neuroprotective role for calcitriol mediated through this cascade. Conversely, in certain cancer cells, calcitriol has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-tumor effects. e-century.us Studies have also demonstrated that the protective effects of calcitriol on podocyte injury in diabetic nephropathy are mediated through the PI3K/Akt signaling pathway. nih.gov

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses. Calcitriol is widely recognized for its ability to inhibit the NF-κB pathway, which is a significant component of its anti-inflammatory actions. mdpi.com

Mechanistically, calcitriol can interfere with NF-κB signaling in several ways. It can promote the binding of the Vitamin D Receptor (VDR) to the p65 subunit of NF-κB, thereby retaining it in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription. mdpi.com Calcitriol can also increase the expression of IκBα, an inhibitor of NF-κB, further dampening the inflammatory response. oup.com This inhibition of the NF-κB pathway by calcitriol has been observed in various cell types and is a critical aspect of its cardioprotective and anti-inflammatory effects. mdpi.comwjgnet.com

Other Related Signal Transduction Mechanisms

Beyond the major pathways described above, calcitriol's influence extends to other interconnected signaling networks. For instance, there is evidence of crosstalk between calcitriol signaling and the Transforming Growth Factor-beta (TGF-β)/Smad pathway. In the context of liver fibrosis, calcitriol has been shown to inhibit the TGF-β1/Smad3 signaling pathway, which is a key driver of fibrosis. wjgnet.com

Protein-Protein Interactions and Molecular Networks

The biological effects of calcitriol are ultimately orchestrated through a complex network of protein-protein interactions. The primary interaction is between calcitriol and its nuclear receptor, the Vitamin D Receptor (VDR). mdpi.comuniprot.org Upon binding calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). uniprot.org This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Bioinformatic analyses and molecular docking studies have suggested that calcitriol may interact with a broader range of proteins than previously understood. mdpi.com These potential interactions could contribute to the diverse, non-genomic effects of calcitriol. mdpi.com For example, studies have shown that the VDR can physically interact with the p65 subunit of NF-κB, as mentioned earlier, providing a direct mechanism for the inhibition of this pro-inflammatory pathway. mdpi.com Furthermore, interactions between VDR and components of other signaling pathways, such as Smad3, have been reported, highlighting the intricate molecular networks through which calcitriol exerts its effects. wjgnet.com

Calcitriol S Regulatory Impact on the Renin Angiotensin System

Direct Suppression of Renin Production

Calcitriol (B1668218) exerts a direct inhibitory effect on the production of renin, the rate-limiting enzyme in the RAS. nih.gov This suppression is a key mechanism through which vitamin D status is linked to blood pressure regulation. frontiersin.org

Mechanisms of Renin Gene Transcription Inhibition

The primary mechanism by which calcitriol suppresses renin production is through the inhibition of renin gene transcription. vumc.nl Calcitriol binds to the vitamin D receptor (VDR), and this complex then interacts with the promoter region of the renin gene. nih.govmdpi.com This interaction leads to a downregulation of renin gene expression. preprints.orgresearchgate.net Specifically, it has been shown that calcitriol, through the VDR, can block the formation of cyclic adenosine (B11128) monophosphate-response element-binding protein (CREB)-CREB-binding protein (CBP) complexes in the renin gene's promoter region, thereby reducing its expression. nih.gov Studies in VDR-null mice have demonstrated a significant increase in renin expression and plasma angiotensin II production, leading to hypertension. nih.govmdpi.com Conversely, the administration of calcitriol to wild-type mice results in the suppression of renin expression. nih.gov This negative regulation of the renin gene by calcitriol has been confirmed in various mechanistic studies. vumc.nl

Effects on Renin Secretion in Juxtaglomerular Cells

Calcitriol directly impacts renin secretion from the juxtaglomerular (JG) cells of the kidney. biorxiv.org In vitro studies using a JG cell-like line have shown that calcitriol significantly reduces renin mRNA expression. uninet.edu Increased extracellular calcium levels, which can be influenced by calcitriol, also inhibit renin release by decreasing cyclic AMP (cAMP) and increasing phosphodiesterase activities. mdpi.com However, the suppressive effect of calcitriol on renin synthesis appears to be independent of calcium and parathyroid hormone (PTH) levels. nih.govmdpi.com Research in mice has shown that both calcitriol and its analog, paricalcitol, can suppress renin mRNA expression. karger.comcapes.gov.br Interestingly, calcitriol's suppressive effect on renin was observed at doses ten-fold higher than those needed for PTH suppression. nih.govkarger.com

Modulation of Angiotensin-Converting Enzymes

Calcitriol also modulates the activity of angiotensin-converting enzymes, further influencing the balance of the RAS. nih.gov This includes the regulation of both angiotensin-converting enzyme (ACE) and angiotensin-converting enzyme 2 (ACE2). spandidos-publications.com

Regulation of ACE Expression and Activity

Studies have shown that calcitriol can reduce the levels of ACE. nih.gov In diabetic rats, calcitriol treatment led to a decrease in ACE levels. nih.govresearchgate.net Similarly, in cultured rat renal tubular epithelial cells exposed to high glucose, which upregulates ACE expression, calcitriol was able to attenuate this increase. nih.gov Research on rat pulmonary microvascular endothelial cells (PMVECs) treated with lipopolysaccharide (LPS) also demonstrated that calcitriol could inhibit the LPS-induced increase in ACE mRNA expression. spandidos-publications.com

Influence on ACE2 Expression and Function

Calcitriol has been shown to increase ACE2 levels. nih.gov In diabetic rats, calcitriol administration resulted in elevated ACE2 levels. nih.govnih.gov In cell culture experiments, calcitriol was able to counteract the high-glucose-induced downregulation of ACE2 expression. nih.gov Furthermore, in a study on LPS-induced lung injury in rats, calcitriol treatment was found to increase pulmonary ACE2 mRNA expression. nih.govacs.org However, other studies in human placental cells have reported that calcitriol downregulates ACE2 gene expression. preprints.orgresearchgate.netpreprints.org This suggests that the effect of calcitriol on ACE2 may be tissue-specific. mdpi.com

Impact on ACE1/ACE2 Ratio

By modulating the expression of both ACE and ACE2, calcitriol can influence the critical ACE/ACE2 ratio. nih.gov In diabetic rats, calcitriol treatment was found to reduce the elevated ACE/ACE2 ratio. nih.govresearchgate.net Similarly, in human placental cells, calcitriol has been shown to downregulate the ACE1/ACE2 ratio. preprints.orgresearchgate.net A high ACE1/ACE2 ratio is often associated with a pro-inflammatory and pro-fibrotic state, so a reduction in this ratio by calcitriol is considered beneficial. preprints.org

Table 1: Effect of Calcitriol on Renin-Angiotensin System Components in Different Models

| Model | Component | Effect of Calcitriol | Reference |

|---|---|---|---|

| Diabetic Rats | ACE | Decrease | nih.govresearchgate.net |

| Diabetic Rats | ACE2 | Increase | nih.govnih.gov |

| Diabetic Rats | ACE/ACE2 Ratio | Decrease | nih.govresearchgate.net |

| Rat PMVECs (LPS-treated) | ACE mRNA | Decrease | spandidos-publications.com |

| Rat Lung (LPS-induced injury) | ACE2 mRNA | Increase | nih.govacs.org |

| Human Placental Cells | Renin Gene Expression | Decrease | preprints.orgresearchgate.net |

| Human Placental Cells | ACE1 Gene Expression | Decrease | preprints.orgresearchgate.net |

| Human Placental Cells | ACE2 Gene Expression | Decrease | preprints.orgresearchgate.netpreprints.org |

| Human Placental Cells | ACE1/ACE2 Ratio | Decrease | preprints.orgresearchgate.net |

| VDR-null Mice | Renin Expression | (Lack of calcitriol effect) Increased | nih.govmdpi.com |

| Wild-type Mice | Renin Expression | Decrease | nih.gov |

| Juxtaglomerular Cell Line | Renin mRNA | Decrease | uninet.edu |

Receptor-Level Interactions within the RAS

Calcitriol, the hormonally active form of vitamin D, exerts significant influence over the renin-angiotensin system (RAS) not only by suppressing renin gene expression but also by directly modulating the expression of key RAS receptors. These interactions at the receptor level are crucial for shifting the balance from the classical pressor and pro-inflammatory axis towards the counter-regulatory, protective pathways. This modulation occurs primarily through the regulation of Angiotensin II Type 1 Receptor (AT1R), Angiotensin II Type 2 Receptor (AT2R), and the Mas Receptor (MasR).

Downregulation of AT1R Expression

A substantial body of evidence demonstrates that calcitriol actively downregulates the expression of the AT1R, the primary receptor through which Angiotensin II (Ang II) mediates its vasoconstrictive, fibrotic, and inflammatory effects.

In studies involving spontaneously hypertensive rats (SHR), both in vitro and in vivo administration of calcitriol has been shown to reduce the protein expression of AT1R in renal arteries. oup.com This effect was associated with an improvement in endothelium-dependent relaxations and a reduction in exaggerated contractions. oup.com The mechanism appears to be genomic, as the inhibitory effect of calcitriol on these contractions was reversed by an RNA synthesis inhibitor, actinomycin-D. oup.com

Research on aged mice with hypertension revealed that calcitriol could reverse the age-related enhancement of renal AT1R expression. researchgate.net The proposed mechanism involves the regulation of mitochondrial function and the subsequent downregulation of the renal AP1 (a dimer of c-Fos and c-Jun) transcription factor pathway. researchgate.net Calcitriol was found to increase the nuclear translocation of Nrf2, improve mitochondrial function, and reduce the binding of the AP1 transcription factor to the AT1R promoter region, thereby lowering AT1R expression and blood pressure. researchgate.net

In the context of acute lung injury (ALI) induced by lipopolysaccharide (LPS), calcitriol pretreatment was observed to reduce the LPS-induced upregulation of AT1R mRNA and protein levels in rat pulmonary microvascular endothelial cells and lung tissue. spandidos-publications.com Similarly, in a study on obese mice with sepsis-induced ALI, intravenous calcitriol treatment resulted in lower expression of the pro-inflammatory AT1R in the lungs 12 hours after the septic insult. sci-hub.senih.gov

The table below summarizes key research findings on the downregulation of AT1R by calcitriol.

| Model System | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) & Human Renal Arteries | Calcitriol treatment reduced AT1R expression, corrected impaired endothelium-dependent relaxations, and reduced oxidative stress. | oup.comnih.gov |

| Aged Hypertensive Mice | Calcitriol reversed age-related increases in renal AT1R expression by regulating mitochondrial function and the AP1/AT1R pathway. | researchgate.net |

| LPS-Induced Acute Lung Injury (Rats) | Calcitriol suppressed the LPS-induced upregulation of AT1R mRNA and protein expression in lung tissue. | spandidos-publications.com |

| Sepsis-Induced Acute Lung Injury (Obese Mice) | Intravenous calcitriol lowered the expression of the pro-inflammatory AT1R in lung tissue. | sci-hub.senih.gov |

Potential Influence on AT2R and MasR Pathways

Beyond suppressing the classical RAS axis via AT1R downregulation, calcitriol actively promotes the protective arms of the RAS. This is achieved by upregulating the expression of the AT2R and the Mas receptor (MasR), the receptor for Angiotensin-(1-7). These pathways counterbalance the effects of AT1R activation, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects. rug.nl

In a study on obese mice with sepsis-induced ALI, calcitriol administration led to higher expression of the anti-inflammatory MasR and AT2R in the lungs 12 hours post-sepsis induction. sci-hub.senih.gov This upregulation of the protective receptors occurred concurrently with the downregulation of the pro-inflammatory AT1R, indicating a decisive shift in the local RAS balance within the lung tissue. sci-hub.senih.gov

Further evidence comes from studies on spontaneously hypertensive rats, where calcitriol treatment was shown to enhance the ACE2/Ang-(1-7)/MasR axis in the brain. nih.gov In microglial cells exposed to Ang II, calcitriol induced the expression of MasR. nih.gov The protective anti-inflammatory and antioxidant effects of calcitriol were abolished by a specific MasR antagonist, highlighting the functional importance of this pathway in mediating calcitriol's benefits. nih.gov While some studies noted no significant alteration in AT2R expression in response to calcitriol under certain inflammatory conditions spandidos-publications.com, others clearly demonstrate its upregulation, particularly in sepsis models sci-hub.senih.gov.

The table below outlines research findings on calcitriol's influence on the AT2R and MasR pathways.

| Model System | Receptor | Effect of Calcitriol | Key Implication | Reference |

| Sepsis-Induced Acute Lung Injury (Obese Mice) | AT2R, MasR | Increased expression in lung tissue | Upregulation of the RAS anti-inflammatory pathway | sci-hub.senih.gov |

| Spontaneously Hypertensive Rats (Brain) | MasR | Enhanced expression | Contributes to neuroprotective effects in the hypertensive brain | nih.gov |

| Ang II-Exposed Microglial Cells | MasR | Induced expression | Mediates the anti-inflammatory and antioxidant actions of calcitriol | nih.gov |

| Poly(I:C)-Induced Lung Injury (Obese Mice) | AT2R, MasR | Increased levels in lung tissue | Modulation of the protective RAS axis in viral-like inflammation | researchgate.net |

Cellular and Organ Specific Effects in Preclinical Models

Vascular System

Endothelial Cell Function

Modulation of Inflammatory Responses in Endothelium

Calcitriol (B1668218), the active form of vitamin D, has demonstrated significant anti-inflammatory effects on the endothelium in various preclinical models. These effects are crucial in conditions where endothelial dysfunction and inflammation are key pathological features.

In the context of atherosclerosis, a disease characterized by chronic inflammation of the arterial wall, oral administration of calcitriol in animal models has been shown to inhibit the disease's progression. ahajournals.org This beneficial effect is attributed to its ability to modulate the function of dendritic cells and regulatory T cells (Tregs), leading to a reduction in the accumulation of macrophages and CD4+ T-cells within atherosclerotic plaques. ahajournals.org Specifically, calcitriol treatment was associated with an increase in the number of Foxp3+ Tregs in the lesions, which are known for their immunosuppressive functions. ahajournals.org

Furthermore, calcitriol has been observed to decrease the interaction between mononuclear leukocytes and endothelial cells. ahajournals.org In models of neuroinflammation, calcitriol contributes to the stabilization of the blood-brain barrier (BBB). frontiersin.org It achieves this by increasing the expression of tight junction proteins like zonula occludens-1 (ZO-1) and claudin-5, thereby reducing the permeability of the endothelial barrier to inflammatory cells. frontiersin.org This effect is mediated through the Vitamin D Receptor (VDR) expressed in endothelial cells. frontiersin.org

Studies using retinal endothelial cells from mice have shown that the anti-inflammatory and anti-angiogenic activities of calcitriol are dependent on VDR expression. mdpi.com Lack of VDR in these cells leads to increased expression of inflammatory markers, driven in part by the sustained activation of the STAT1 and NF-κB pathways. mdpi.com Calcitriol also inhibits the expression of inflammatory cytokines, such as interleukin-6 (IL-6), which can act as a paracrine factor to induce detrimental changes in adjacent cells. mdpi.com

The anti-inflammatory properties of calcitriol on the endothelium are summarized in the table below, based on findings from various preclinical studies.

| Model System | Key Findings | Reference |

| Atherosclerosis Mouse Model | Inhibited atherosclerosis progression; Reduced macrophage and CD4+ T-cell accumulation in plaques; Increased regulatory T cells. | ahajournals.org |

| Mouse Brain Endothelial Cells | Stabilized the blood-brain barrier; Increased expression of tight junction proteins (ZO-1, claudin-5). | frontiersin.org |

| Retinal Endothelial Cells (Mouse) | VDR-dependent anti-inflammatory and anti-angiogenic effects; VDR-deficiency led to increased inflammatory markers. | mdpi.com |

| Co-culture of TNBC and Endothelial Cells | Inhibited endothelial-induced vasculogenic mimicry; Inhibited inflammatory cytokine expression (e.g., IL-6). | mdpi.com |

Cardiac System

Calcitriol exerts potent anti-inflammatory effects on the heart, particularly in the context of myocardial infarction (MI) and other cardiac injuries. In a mouse model of MI, calcitriol was shown to suppress the inflammatory response following cardiac injury. nih.gov This was achieved by activating VDR signaling, which in turn inhibited the NF-κB signaling pathway, a key regulator of inflammation. nih.govmdpi.com Simultaneously, calcitriol increased the transcription and expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com

In vitro studies using human cardiomyocyte-like cells (AC16) treated with TNF-α, a pro-inflammatory cytokine, further elucidated the mechanism. Calcitriol upregulated VDR, which then directly interacted with the p65 subunit of NF-κB, retaining it in the cytoplasm and thus dampening the inflammatory cascade. nih.govmdpi.com The upregulated VDR was also found to translocate to the nucleus and bind to the IL-10 gene promoter, activating its transcription. nih.govmdpi.com

The anti-inflammatory effects of calcitriol in the cardiac system are highlighted in the table below.

| Model System | Key Anti-inflammatory Mechanisms | Key Molecular Targets | Reference |

| Mouse Model of Myocardial Infarction | Suppression of cardiac inflammation. | Inhibition of NF-κB signaling, Upregulation of IL-10. | nih.gov |

| Human Cardiomyocyte-like Cells (AC16) | Dampening of TNF-α-induced inflammation. | VDR-mediated retention of p65 (NF-κB) in cytoplasm, VDR-mediated activation of IL-10 promoter. | nih.govmdpi.com |

| Rat Model of Ischemia-Reperfusion Injury | Reduction of inflammatory cell infiltration. | Antioxidant and anti-inflammatory pathways. | biointerfaceresearch.comscielo.br |

Preclinical studies have demonstrated that calcitriol plays a significant role in promoting cardiomyocyte survival and, in some contexts, proliferation. In a mouse model of myocardial infarction, calcitriol treatment significantly reduced cardiomyocyte apoptosis and death. nih.govmdpi.com This protective effect is linked to the upregulation of the Vitamin D Receptor (VDR). nih.govmdpi.com

Furthermore, calcitriol has been shown to promote the proliferation of cardiomyocytes. nih.gov In a study using a human cardiomyocyte cell line (AC16), calcitriol treatment was found to enhance cell viability and promote proliferation, particularly in the presence of inflammatory stimuli like TNF-α. mdpi.com However, it's noteworthy that some studies in mammalian cells have reported anti-proliferative effects of vitamin D analogs, suggesting the effects may be context-dependent. nih.gov In zebrafish, a model organism with a high capacity for heart regeneration, vitamin D has been identified as a potent activator of cardiomyocyte proliferation. nih.gov

The impact of calcitriol on cardiomyocyte survival and proliferation is summarized below.

| Model System | Effect on Cardiomyocyte Survival | Effect on Cardiomyocyte Proliferation | Key Mechanisms | Reference |

| Mouse Model of Myocardial Infarction | Decreased apoptosis and cell death. | Promoted proliferation. | Upregulation of VDR. | nih.gov |

| Human Cardiomyocyte-like Cells (AC16) | Increased viability in the presence of TNF-α. | Promoted proliferation. | VDR-mediated signaling. | mdpi.com |

| Zebrafish | Not specified | Potent activator of proliferation. | Activation of ErbB2 signaling pathway. | nih.gov |

| Mouse Model of Polycystic Ovary Syndrome | Reduced myocardial apoptosis. | Not specified. | Normalization of autophagy function. | nih.govresearchgate.net |

Calcitriol has been shown to rapidly modulate the activity of cardiac potassium (K+) channels, which are crucial for the repolarization phase of the cardiac action potential. frontiersin.orgnih.gov Dysregulation of these channels is a hallmark of pathological cardiac remodeling and can lead to life-threatening arrhythmias. frontiersin.orgnih.gov

In isolated adult mouse ventricular myocytes, calcitriol was found to increase the density of two major outward K+ currents: the transient outward current (Itof) and the ultrarapid delayed rectifier current (IKur). frontiersin.orgnih.gov This effect was observed within minutes of application, suggesting a non-genomic mechanism of action mediated by a membrane-associated VDR. nih.gov The increase in these repolarizing currents can contribute to the protective effects of vitamin D on the heart by potentially counteracting the action potential prolongation seen in hypertrophied or failing hearts. frontiersin.orgnih.gov

The mechanism underlying this rapid effect involves the activation of the PI3K/Akt signaling pathway. frontiersin.orgnih.gov Pharmacological inhibition of Akt prevented the calcitriol-induced increase in Itof and IKur densities, supporting a role for this signaling cascade in mediating the effects of calcitriol on cardiac K+ channels. frontiersin.orgnih.gov

The regulatory effects of calcitriol on cardiac potassium channels are detailed in the table below.

| Cell Type | K+ Current(s) Affected | Mechanism of Action | Functional Implication | Reference |

| Adult Mouse Ventricular Myocytes | Increased density of Transient Outward Current (Itof) and Ultrarapid Delayed Rectifier Current (IKur). | Activation of PI3K/Akt signaling pathway via membrane-associated VDR. | Contributes to cardiac repolarization; potential anti-arrhythmic effect. | frontiersin.orgnih.gov |

Calcitriol has been demonstrated to attenuate myocardial fibrosis and adverse cardiac remodeling in several preclinical models. Cardiac remodeling, which involves changes in the size, shape, and function of the heart, often occurs in response to injury such as a myocardial infarction or chronic conditions like hypertension. frontiersin.orgnih.gov

Similarly, in a mouse model of doxorubicin-induced cardiomyopathy, a known cardiotoxic cancer therapy, calcitriol treatment effectively attenuated cardiac fibrosis and the expression of pro-fibrotic proteins. mdpi.com This was associated with an improvement in diastolic function. mdpi.com A key mechanism identified was the inhibition of endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells transform into fibroblast-like cells that contribute to fibrosis. mdpi.com Calcitriol was found to inhibit the TGF-β–Smad2 pathway, a critical signaling cascade in fibrosis and EndMT. mdpi.com

Studies have also highlighted the importance of the Vitamin D Receptor (VDR) in regulating myocardial fibrosis. mdpi.com VDR knockout mice exhibit increased collagen deposition in the heart. mdpi.com Conversely, VDR overexpression or treatment with calcitriol, which enhances VDR protein levels, has been shown to ameliorate myocardial fibrosis. mdpi.com

The mechanisms by which calcitriol mitigates myocardial fibrosis and cardiac remodeling are summarized in the following table.

| Preclinical Model | Key Effects on Cardiac Remodeling | Underlying Mechanisms | Reference |

| Mouse Model of Polycystic Ovary Syndrome | Attenuated cardiac hypertrophy and interstitial fibrosis. | Normalized autophagy function via AMPK and mTOR pathways. | nih.govresearchgate.net |

| Doxorubicin-Induced Cardiomyopathy Mouse Model | Attenuated cardiac fibrosis and improved diastolic function. | Inhibition of endothelial-to-mesenchymal transition (EndMT) via the TGF-β–Smad2 pathway. | mdpi.com |

| Vitamin D-Deficient Mouse Model | Ameliorated myocardial fibrosis. | Enhanced VDR protein levels; Modulation of ECM metabolism. | mdpi.com |

| Mouse Model of Myocardial Infarction | Ameliorated adverse cardiac remodeling. | Suppression of inflammation and cardiomyocyte death. | nih.gov |

Cardiomyocyte Function and Remodeling in Animal Models

Impact on Cardiomyocyte Survival and Proliferation

Renal System

Calcitriol exerts significant protective effects on the kidney, influencing various cell types and pathological processes. Its renoprotective actions have been observed in models of chronic kidney disease (CKD), diabetic nephropathy, and other forms of renal injury. nih.govdovepress.com

Calcitriol directly impacts renal tubular epithelial cells, which are crucial for kidney function and are often implicated in the progression of renal disease. It plays a role in preserving the epithelial phenotype and reducing injury-induced cellular stress. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal, fibroblast-like phenotype, contributing significantly to renal fibrosis. nih.gov Preclinical studies demonstrate that Calcitriol can effectively inhibit EMT in renal cells.

In models of kidney fibrosis, Calcitriol has been shown to counteract the effects of pro-fibrotic factors like Transforming Growth Factor-β1 (TGF-β1), a key initiator of EMT. nih.govnih.gov Treatment with Calcitriol prevents the downregulation of the epithelial marker E-cadherin and suppresses the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin. researchgate.net This intervention helps maintain the structural integrity of the renal tubules. nih.gov Furthermore, Calcitriol has been found to inhibit the expression of transcription factors that drive EMT, including Snail and ZEB1. researchgate.net In a ureteral obstruction model, Calcitriol treatment preserved the epithelial phenotype and suppressed fibrotic factors. frontiersin.org Studies on human bronchial epithelial cells, which share similar mechanisms, also show that Calcitriol attenuates TGF-β-induced EMT, suggesting a broader anti-EMT role. nih.govnih.gov

Table 1: Effect of Calcitriol on Key Markers of Epithelial-Mesenchymal Transition (EMT) in Renal Cells (Preclinical Data)

| Marker | Cell Type | Typical Change in EMT | Effect of Calcitriol Treatment | Source(s) |

|---|---|---|---|---|

| E-cadherin | Epithelial | ↓ (Loss of cell adhesion) | ↑ or Prevents Decrease | researchgate.net |

| α-smooth muscle actin (α-SMA) | Myofibroblast | ↑ (Acquisition of contractile phenotype) | ↓ | nih.govfrontiersin.orgspandidos-publications.com |

| Vimentin | Mesenchymal | ↑ (Cytoskeletal change) | ↓ | researchgate.net |

| Snail | Transcription Factor | ↑ (Represses E-cadherin) | ↓ | researchgate.net |

| TGF-β1 | Growth Factor | ↑ (Induces EMT) | ↓ Pathway Activation | nih.govspandidos-publications.comnih.gov |

Calcitriol treatment has been shown to ameliorate tubular injury in various preclinical models of kidney disease. In a 5/6 subtotal nephrectomy model, which mimics CKD, Calcitriol administration led to a significant reduction in tubular injury scores. nih.gov Observed improvements included the preservation of the brush border, reduced epithelial cell effacement, and less tubular dilatation and intraluminal cast formation. nih.gov Similarly, in a uric acid-induced nephropathy model, Calcitriol attenuated tubular injury, as evidenced by the initiation of regeneration and the reappearance of the brush border.

Furthermore, Calcitriol has been found to reduce apoptosis (programmed cell death) of renal tubular epithelial cells in diabetic nephropathy models. nih.gov It achieves this by upregulating the Vitamin D Receptor (VDR) and inhibiting pro-apoptotic signaling pathways like p38MAPK. nih.gov In models of acute kidney injury (AKI), Calcitriol administration helps preserve cubilin receptors in the proximal tubules, which are essential for protein reabsorption and are often lost during injury. mdpi.com

The glomerulus, the filtering unit of the kidney, and its specialized cells, the podocytes, are critical for maintaining the glomerular filtration barrier. Damage to podocytes leads to proteinuria (protein in the urine) and progressive glomerulosclerosis. nih.govmdpi.com Calcitriol has demonstrated direct protective effects on podocytes.

Podocytes contain Vitamin D Receptors (VDR), and Calcitriol can directly influence their function. dovepress.comnih.gov In diabetic nephropathy models, Calcitriol treatment helped preserve podocyte structure and function. dovepress.com It upregulates the expression of key slit diaphragm proteins, such as nephrin (B609532) and podocin, which are essential for the integrity of the filtration barrier. dovepress.comencyclopedia.pubresearchgate.net By modulating the expression of these proteins, Calcitriol helps to counteract podocyte detachment and loss. dovepress.com In experimental models of IgA nephropathy and membranoproliferative glomerulonephritis, Calcitriol has been shown to reduce proteinuria and preserve the structural integrity of the slit diaphragm. encyclopedia.pubnih.gov It also controls the expression of the degrading enzyme heparanase and modulates the urokinase receptor (uPAR), both of which are implicated in podocyte damage. encyclopedia.pub

Table 2: Summary of Calcitriol's Effects on Podocyte-Specific Proteins in Preclinical Models

| Protein/Marker | Function | Effect of Disease Model | Effect of Calcitriol Treatment | Source(s) |

|---|---|---|---|---|

| Nephrin | Slit diaphragm structural protein | ↓ | ↑ or Preserves Expression | dovepress.comnih.govencyclopedia.pubresearchgate.net |

| Podocin | Slit diaphragm structural protein | ↓ | ↑ or Preserves Expression | dovepress.comresearchgate.net |

| Desmin | Podocyte injury marker | ↑ | ↓ | dovepress.com |

| VDR (Vitamin D Receptor) | Nuclear receptor for Calcitriol | ↓ | ↑ | dovepress.com |

| uPAR (Urokinase Receptor) | Implicated in podocyte damage | ↑ | Modulates/Reduces | encyclopedia.pub |

Renal fibrosis, or scarring of the kidney tissue, is the common final pathway for most chronic kidney diseases. Calcitriol exhibits potent anti-fibrotic properties through multiple mechanisms. It interferes with the TGF-β1/Smad signaling pathway, a central driver of fibrosis. nih.govspandidos-publications.com By inhibiting this pathway, Calcitriol reduces the production of extracellular matrix components like collagen. nih.govnih.gov

In preclinical models of CKD, Calcitriol treatment significantly reduced interstitial fibrosis and glomerulosclerosis. nih.govresearchgate.net It suppresses the activation of interstitial fibroblasts into myofibroblasts, which are the primary cells responsible for producing scar tissue. nih.gov This is evidenced by the reduced expression of α-SMA in the interstitium of Calcitriol-treated animals. spandidos-publications.comresearchgate.net Additionally, Calcitriol can induce the expression of the anti-fibrotic hepatocyte growth factor (HGF), which further inhibits myofibroblast activation. nih.gov Its anti-inflammatory effects, such as reducing macrophage infiltration, also contribute to its anti-fibrotic action, as inflammation is a key driver of fibrosis. spandidos-publications.comnih.gov

Prevention of Epithelial-Mesenchymal Transition (EMT)

Glomerular Function and Podocyte Integrity

Other Organ Systems and Cell Types

Beyond the renal system, the effects of Calcitriol have been studied in a variety of other organ systems and cell types in preclinical models, highlighting its pleiotropic nature.

Immune System: Calcitriol is a known modulator of the immune system. elsevier.esmdpi.com It can influence both innate and adaptive immunity. In macrophages, Calcitriol induces the expression of antimicrobial peptides like cathelicidin (B612621), contributing to the defense against pathogens. elsevier.es It also affects T-lymphocytes, promoting a shift toward an anti-inflammatory and regulatory phenotype and away from a pro-inflammatory Th1 phenotype. mdpi.comfrontiersin.org In young mice, it has been shown to increase the immunosuppressive properties of lymphatic organs. mdpi.com

Pulmonary System: In models of lung injury, Calcitriol demonstrates protective effects by inhibiting inflammation and fibrosis. monz.pl It has been shown to prevent EMT in bronchial and peritoneal mesothelial cells, a key process in the development of fibrosis in these tissues. nih.govmonz.plfrontiersin.org

Cancer Biology: Calcitriol has been investigated for its anti-cancer properties in various preclinical models. It can inhibit the proliferation, migration, and invasion of cancer cells, including those from renal cell carcinoma, malignant pleural mesothelioma, and lung adenocarcinoma. researchgate.netfrontiersin.orgnih.gov These effects are often mediated through the VDR and involve the inhibition of cell cycle progression and the suppression of EMT in tumor cells. researchgate.netfrontiersin.org It can also inhibit angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Cardiovascular System: Calcitriol has effects on endothelial cells and can modulate the renin-angiotensin system (RAS), which is critical in blood pressure regulation and cardiovascular health. frontiersin.orgoup.com It acts as a negative regulator of renin gene expression, which can help ameliorate hypertension-driven organ damage. frontiersin.org

Gastrointestinal and Skeletal Systems: While not the focus here, Calcitriol's classical role is in regulating calcium and phosphate (B84403) homeostasis by acting on the intestines, bone, and parathyroid glands to control absorption and resorption. nih.govnih.gov

Pulmonary Microvascular Endothelial Cells (PMVECs) in Lung Injury Models

In preclinical models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), calcitriol has demonstrated significant regulatory effects on the renin-angiotensin system (RAS) in pulmonary microvascular endothelial cells (PMVECs). nih.govscienceopen.com Studies on rat PMVECs show that LPS stimulation upregulates the expression of angiotensin-converting enzyme (ACE), renin, and angiotensin II (Ang II), while inhibiting the expression of angiotensin-converting enzyme 2 (ACE2). nih.govscienceopen.com ACE2 is known to counterbalance the detrimental effects of ACE, and its inhibition by LPS contributes to lung injury. scienceopen.com

Treatment with calcitriol has been shown to mitigate these LPS-induced changes. In cultured rat PMVECs, calcitriol reversed the LPS-dependent increase in ACE gene expression and the decrease in ACE2 gene expression. preprints.org Specifically, a high concentration of calcitriol (100 nM) significantly reduced the effects of LPS on both ACE and ACE2 levels. nih.govscienceopen.com Furthermore, calcitriol treatment suppressed the LPS-induced gene expression of renin and the release of Ang II into the culture media. nih.govpreprints.org These findings suggest that calcitriol may exert protective effects in ALI by rebalancing the RAS components in the pulmonary endothelium. nih.gov The administration of calcitriol in rat models of LPS-induced ALI also led to reduced expression of ACE and the angiotensin II type 1 receptor (AT1R) in lung tissue, while increasing ACE2 expression. preprints.org

| Component | Effect of LPS Stimulation | Effect of Calcitriol Treatment on LPS-Stimulated Cells | Reference |

|---|---|---|---|

| ACE Expression | Increased | Decreased/Reversed | preprints.org, nih.gov, scienceopen.com |

| ACE2 Expression | Decreased | Increased/Reversed | preprints.org, nih.gov, scienceopen.com |

| Renin (REN) Expression | Increased | Downregulated/Suppressed | preprints.org, nih.gov |

| Angiotensin II (Ang II) Release | Increased | Downregulated/Suppressed | preprints.org, nih.gov |

| AT1R Expression | Increased | Reduced | preprints.org, nih.gov |

Placental Cell Regulation of RAS Components (e.g., Syncytiotrophoblasts, Extravillous Trophoblast Cells)

Calcitriol plays a crucial role in modulating RAS components within the human placenta, which is both a target and a source of this active form of vitamin D. preprints.orgresearchgate.netbioscientifica.com In vitro studies using primary human trophoblasts that differentiate into syncytiotrophoblasts (STB) and the extravillous trophoblast (EVT) cell line HTR-8/SVneo have shown that calcitriol significantly regulates key RAS genes. preprints.orgresearchgate.netpreprints.org

Treatment with calcitriol resulted in a concentration-dependent downregulation of gene expression for ACE1, ACE2, and renin (REN) in both cultured syncytiotrophoblasts and HTR-8/SVneo cells. preprints.orgresearchgate.netpreprints.org Consequently, the ACE1/ACE2 gene expression ratio was also downregulated by calcitriol. preprints.orgresearchgate.net These findings are significant as an imbalance in the ACE1/ACE2 ratio is linked to RAS dysregulation. preprints.orgresearchgate.net The inhibitory effect on renin gene expression is particularly noteworthy, as placental renin is crucial for blood pressure regulation during pregnancy. preprints.org Similar downregulatory effects were observed when syncytiotrophoblasts were treated with calcidiol, the precursor to calcitriol, highlighting the placenta's capacity to produce active calcitriol locally. preprints.orgresearchgate.net

| Cell Type | Gene | Effect of Calcitriol Treatment (0.1–100 nM) | Reference |

|---|---|---|---|

| Syncytiotrophoblasts (STB) | ACE1 | Downregulated | preprints.org, preprints.org, researchgate.net |

| ACE2 | Downregulated | preprints.org, preprints.org, researchgate.net | |

| REN | Downregulated | preprints.org, preprints.org, researchgate.net | |

| Extravillous Trophoblast Cells (HTR-8/SVneo) | ACE1 | Downregulated | preprints.org, preprints.org, researchgate.net |

| ACE2 | Downregulated | preprints.org, preprints.org, researchgate.net | |

| REN | Downregulated | preprints.org, preprints.org, researchgate.net |

Pancreatic Islet Cell RAS Modulation and Beta Cell Function

A local RAS within pancreatic islets is increasingly recognized as a modulator of islet function, and its activity is influenced by calcitriol. nih.govnih.gov Preclinical studies demonstrate that high-glucose conditions lead to an overactive islet RAS, characterized by increased expression and production of major RAS components. nih.govresearchgate.net This overactivation is associated with impaired beta-cell function. nih.gov

Calcitriol treatment has been shown to prevent and reverse the high-glucose-induced upregulation of the islet RAS. nih.govresearchgate.net In isolated mouse islets cultured ex vivo, calcitriol treatment under high-glucose conditions prevented increases in RAS component expression, an effect that occurred in parallel with improved glucose-stimulated insulin (B600854) secretion (GSIS). nih.govresearchgate.net Furthermore, islets from vitamin D receptor knockout (VDR-KO) mice exhibit abnormally increased expression of RAS components at both mRNA and protein levels compared to wild-type mice, even with normal glucose homeostasis. nih.govresearchgate.net Calcitriol's beneficial effects on beta-cell function are also linked to its ability to promote the conversion of proinsulin to insulin and protect against cytokine-induced beta-cell damage. mdpi.comnih.gov These findings suggest that calcitriol helps preserve beta-cell function, in part, by correcting the overactivity of the local islet RAS. nih.govmdpi.com

| Model/Condition | Key RAS Component Expression | Beta Cell Function (GSIS) | Effect of Calcitriol | Reference |

|---|---|---|---|---|

| Isolated Islets (High Glucose) | Increased | Impaired | Prevents and reverses RAS upregulation; improves GSIS | nih.gov, researchgate.net |

| VDR-KO Mouse Islets | Increased | Impaired secretory capacity | N/A (receptor absent) | nih.gov, researchgate.net, nih.gov |

| Isolated Islets (Cytokine-induced stress) | N/A | Inhibited | Prevents inhibition of function; reduces inflammatory markers | nih.gov |

Microglial Cell Polarization and Neuroprotection in Hypertension Models

In the context of hypertension, which is a predisposing factor for neurodegenerative diseases, calcitriol exerts neuroprotective effects by modulating microglial activity and the brain's local RAS. capes.gov.brnih.govnih.gov Studies using spontaneously hypertensive rats (SHR) show that chronic calcitriol administration inhibits the polarization of microglia towards the pro-inflammatory M1 phenotype and enhances the shift to the anti-inflammatory M2 phenotype in the prefrontal cortex. capes.gov.brnih.gov This shift is accompanied by a decrease in pro-inflammatory cytokines. nih.gov

The mechanism for this neuroprotective action involves a significant modulation of the brain's RAS. capes.gov.brnih.gov In the SHR brain, the classical RAS axis (ACE/Ang II/AT1 receptor) is overactivated, while the counter-regulatory axis (ACE2/Ang(1–7)/Mas receptor) is impaired. nih.govnih.gov Calcitriol treatment markedly enhances the ACE2/Ang(1–7)/MasR axis, leading to increased expression of ACE2 and the Mas receptor (MasR), and generation of Ang(1–7). capes.gov.brnih.govnih.gov This leads to a reduction in Ang II formation and ameliorates the overactivation of NADPH-oxidase (Nox), a downstream effector of the RAS, thereby mitigating oxidative stress. nih.govnih.gov In vitro experiments on angiotensin II-exposed microglial (BV2) cells confirmed that calcitriol induces ACE2 and MasR, attenuates Nox activation, and shifts polarization from M1 to M2. capes.gov.brnih.gov These effects were blocked by a MasR antagonist, confirming the critical role of the ACE2/Ang(1–7)/MasR pathway in calcitriol's neuroprotective actions. capes.gov.brnih.gov

| Parameter | Condition (Hypertension/Ang II Exposure) | Effect of Calcitriol Treatment | Reference |

|---|---|---|---|

| Microglia Polarization | Shift towards pro-inflammatory M1 | Inhibits M1, enhances anti-inflammatory M2 | capes.gov.br, nih.gov |

| ACE/AT1R Axis | Overactivated | Nonsignificant suppression of ACE/AT1; marked reduction in Ang II | capes.gov.br, nih.gov, nih.gov |

| ACE2/Ang(1-7)/MasR Axis | Impaired | Enhanced expression of ACE2 and MasR; increased Ang(1-7) | capes.gov.br, nih.gov, nih.gov |

| Oxidative Stress (Nox activation) | Increased | Ameliorated/Mitigated | nih.gov, nih.gov |

| Neuroinflammation | Increased | Decreased | nih.gov |

Hepatic RAS Modulation in Insulin Resistance Contexts

Inappropriate over-activation of the renin-angiotensin system in the liver is linked to hepatic dysfunction, including abnormalities in glucose and lipid metabolism seen in insulin resistance, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov Research indicates that calcitriol has a modulatory effect on this dysregulated hepatic RAS. mdpi.comnih.gov

Studies using human hepatocellular carcinoma cells (HepG2) and primary hepatocytes under insulin-resistant conditions have shown that calcitriol can suppress the inappropriate upregulation of hepatic RAS components. nih.gov Specifically, treatment with calcitriol significantly suppressed the over-activation of the AT1 receptor expression in a dose-dependent manner in an insulin-resistant state. nih.gov This suggests that the hormonal form of vitamin D can counteract the metabolic abnormalities induced by an overexpressed RAS in the liver. mdpi.comnih.gov These findings point to a potential protective role for calcitriol in managing hepatic metabolic dysfunction associated with insulin resistance. nih.gov

| Cell Model | Condition | Key RAS Component Studied | Effect of Calcitriol Treatment | Reference |

|---|---|---|---|---|

| HepG2 Cells | Insulin Resistance | AT1 Receptor | Suppressed inappropriate activation/expression | nih.gov |

| Primary Hepatocytes | Insulin Resistance | RAS Components | Modulatory action on inappropriate upregulation | nih.gov |

Effects on Colonic Renin and Tumorigenesis Pathways in Animal Models

There is significant cross-talk between the vitamin D receptor (VDR), the epidermal growth factor receptor (EGFR), and the RAS in the context of colitis-associated colon cancer. nih.gov In animal models using azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) to induce colitis and tumorigenesis, VDR signaling was shown to be protective, while its absence exacerbated the disease. nih.gov

Deletion of the VDR in mice led to a significant increase in tumorigenesis, which was associated with the activation of EGFR and β-catenin signaling. nih.gov Crucially, VDR deletion also resulted in increased levels of colonic RAS components, including renin and angiotensin II. nih.gov Conversely, dietary supplementation with vitamin D3 was found to suppress colonic renin levels. nih.gov Further investigation revealed that renin is also up-regulated in human colon cancers, highlighting the potential clinical relevance of this pathway. nih.gov In vitro studies showed that angiotensin II could activate EGFR and stimulate the proliferation of colon cancer cells. nih.gov These findings uncover a RAS-dependent mechanism where VDR suppresses the colonic RAS cascade, thereby limiting EGFR signals and inhibiting colitis-associated tumorigenesis. nih.gov

| Model | Genetic/Dietary Modification | Effect on Colonic Renin | Effect on Tumorigenesis | Reference |

|---|---|---|---|---|

| AOM/DSS Mice | VDR Deletion (Vdr-/-) | Increased | Increased | nih.gov |

| Dietary Vitamin D3 Supplementation | Suppressed | Suppressed | nih.gov | |

| Human Colon Cancer Tissue | N/A | Increased | N/A | nih.gov |

Interactions with Other Physiological and Pathological Pathways

Cross-talk with Inflammatory Pathways (e.g., NF-κB, IL-10)

Calcitriol (B1668218) exerts potent anti-inflammatory effects by modulating key inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) signaling cascade. bioscientifica.comnih.govannualreviews.org It can inhibit NF-κB activity through several mechanisms. One primary mechanism involves the upregulation of the NF-κB inhibitory protein, IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus. mdpi.comnih.govnih.gov This action effectively blocks the transcription of pro-inflammatory genes. bioscientifica.com The vitamin D receptor (VDR), when activated by calcitriol, can also physically interact with IκB kinase β protein (IKKβ), further hindering NF-κB activation. mdpi.com

In addition to directly targeting the NF-κB pathway, calcitriol also upregulates the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). mdpi.comnih.govnih.gov Activated VDR can directly bind to the IL-10 gene promoter, stimulating its transcription and expression. nih.gov IL-10, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory responses places calcitriol as a significant modulator of the inflammatory milieu. nih.govmdpi.com

Relationship with Oxidative Stress Markers (e.g., SOD, NAD(P)H oxidase subunits)

Calcitriol demonstrates a significant capacity to mitigate oxidative stress by influencing the activity of key antioxidant enzymes and pro-oxidant systems. scielo.brtandfonline.com It has been shown to increase the activity of superoxide (B77818) dismutase (SOD), a critical enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals. mdpi.comjparathyroid.com Furthermore, calcitriol can enhance the expression of the glutathione (B108866) reductase gene, contributing to the regeneration of the potent antioxidant glutathione. mdpi.com

Conversely, calcitriol can suppress the generation of reactive oxygen species (ROS) by inhibiting the expression and activity of NAD(P)H oxidase, a major source of cellular ROS. jparathyroid.comoup.com By downregulating NAD(P)H oxidase subunits, calcitriol reduces the production of superoxide and other ROS, thereby protecting cells from oxidative damage. jparathyroid.comoup.com This regulation of the cellular redox state is a crucial aspect of calcitriol's protective effects in various pathological conditions. jparathyroid.com

Interplay with Fibrosis-Related Pathways (e.g., TGF-β/Smad3)

Calcitriol has emerged as a key inhibitor of fibrotic processes, primarily through its interaction with the transforming growth factor-beta (TGF-β)/Smad3 signaling pathway. The TGF-β/Smad3 pathway is a central driver of fibrosis in various tissues. nih.govx-mol.net Upon activation by TGF-β, Smad3 translocates to the nucleus and promotes the transcription of pro-fibrotic genes, such as those encoding for collagens. nih.goviiarjournals.org

Calcitriol, through its receptor VDR, can directly interfere with this pathway. The calcitriol-bound VDR has been shown to interact directly with Smad3, preventing its binding to the promoter regions of pro-fibrotic genes like COL1A1. nih.goviiarjournals.orgnih.gov This inhibitory action blunts the downstream effects of TGF-β signaling, leading to a reduction in collagen deposition and myofibroblast differentiation. nih.goviiarjournals.org In some cellular contexts, calcitriol has also been observed to inhibit the phosphorylation of Smad2, another key component of the TGF-β pathway, further contributing to its anti-fibrotic effects. iiarjournals.org

Connections with Parathyroid Hormone (PTH) and Calcium/Phosphate (B84403) Homeostasis (excluding direct effects on serum levels)

The interplay between calcitriol and parathyroid hormone (PTH) is a cornerstone of mineral homeostasis, extending beyond the direct regulation of serum calcium and phosphate levels to a complex feedback loop involving their synthesis and signaling pathways. nih.govclevelandclinic.orgwikipedia.org PTH is a primary stimulator of calcitriol synthesis in the kidneys. nih.govwikipedia.orgaap.org It achieves this by upregulating the activity of the enzyme 1α-hydroxylase, which converts the inactive form of vitamin D into the active calcitriol. nih.govaap.org

In turn, calcitriol exerts a negative feedback effect on PTH production. mdpi.comoup.com It acts on the parathyroid glands to suppress the transcription of the PTH gene, thereby reducing PTH secretion. revistanefrologia.com This reciprocal relationship ensures a tightly controlled system for maintaining mineral balance. Furthermore, the actions of PTH and calcitriol are often concerted. For instance, while PTH directly stimulates bone resorption, it also relies on the calcitriol it helps produce to enhance the intestinal absorption of calcium, providing the necessary mineral for bone metabolism. aap.orguoguelph.ca

Link to Fibroblast Growth Factor 23 (FGF-23) and Klotho Axis

Calcitriol is intricately linked with the Fibroblast Growth Factor 23 (FGF-23) and Klotho axis, another critical regulatory system for phosphate and vitamin D metabolism. mdpi.commdpi.com Calcitriol is a potent stimulator of FGF-23 production by osteocytes and osteoblasts. nih.govisciii.esiris-kidney.com This increase in FGF-23 serves as a negative feedback mechanism to prevent excessive calcitriol levels.

FGF-23, in turn, acts on the kidney to suppress calcitriol synthesis by inhibiting the 1α-hydroxylase enzyme and stimulating the enzyme responsible for calcitriol catabolism. mdpi.commdpi.comnih.gov The action of FGF-23 is dependent on its co-receptor, Klotho. nih.govisciii.es Calcitriol has been shown to stimulate the expression of Klotho, further sensitizing tissues to the effects of FGF-23. nih.govresearchgate.net This complex interplay between calcitriol, FGF-23, and Klotho forms a sophisticated endocrine loop that fine-tunes mineral and vitamin D homeostasis. nih.govnih.gov

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Calcitriol has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), which are key regulators of extracellular matrix (ECM) remodeling. researchgate.netnih.govdovepress.com In various cell types, calcitriol can downregulate the expression of several MMPs, including MMP-1, MMP-9, and MMP-10. researchgate.netnih.gov For instance, in fetal airway smooth muscle cells, calcitriol was found to blunt the cytokine-induced increase in MMP-9 mRNA. researchgate.net

Conversely, calcitriol can increase the expression of TIMPs. In the presence of pro-inflammatory stimuli like TNF-α, calcitriol has been observed to increase TIMP-1 mRNA levels. researchgate.net By shifting the balance towards reduced MMP activity and increased TIMP activity, calcitriol can inhibit the excessive degradation of the ECM that is characteristic of certain pathological conditions. mdpi.com This modulation of the MMP/TIMP system contributes to the anti-inflammatory and anti-invasive properties of calcitriol. dovepress.com

Interaction with Epidermal Growth Factor Receptor (EGFR) Signaling

While direct and extensive research on the interaction between calcitriol and Epidermal Growth Factor Receptor (EGFR) signaling is still developing, some evidence suggests a potential for cross-talk. Both VDR and EGFR signaling pathways are crucial for cell proliferation, differentiation, and survival, and their dysregulation is implicated in various diseases, including cancer.

Emerging research indicates that there may be an indirect interplay. For example, some of the downstream targets of calcitriol's anti-proliferative effects are also known to be regulated by the EGFR pathway. Further investigation is needed to fully elucidate the direct and indirect mechanisms by which calcitriol may modulate EGFR signaling and the functional consequences of this interaction in different physiological and pathological contexts.

Data Tables

Table 1: Effects of Calcitriol on Key Pathway Components

| Pathway | Target Molecule/Process | Effect of Calcitriol | Reference |

| Inflammatory | NF-κB (p65 nuclear translocation) | Inhibition | bioscientifica.comnih.gov |

| IκBα | Upregulation | mdpi.comnih.gov | |

| IL-10 | Upregulation | mdpi.comnih.gov | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Downregulation | nih.gov | |

| Oxidative Stress | Superoxide Dismutase (SOD) | Increased activity | mdpi.comjparathyroid.com |

| NAD(P)H Oxidase | Inhibition of expression | jparathyroid.comoup.com | |

| Glutathione Reductase | Upregulation of gene expression | mdpi.com | |

| Fibrosis | TGF-β/Smad3 Signaling | Inhibition | nih.goviiarjournals.orgnih.gov |

| Collagen I (COL1A1) expression | Downregulation | nih.goviiarjournals.org | |

| Mineral Homeostasis | Parathyroid Hormone (PTH) Synthesis | Inhibition | mdpi.comrevistanefrologia.com |

| 1α-hydroxylase (in kidney, stimulated by PTH) | Indirectly inhibited via PTH suppression | mdpi.com | |

| FGF-23/Klotho Axis | FGF-23 Production | Stimulation | nih.govisciii.es |

| Klotho Expression | Stimulation | nih.govresearchgate.net | |

| ECM Remodeling | MMP-9 Expression | Downregulation | researchgate.net |

| TIMP-1 Expression | Upregulation (in presence of TNF-α) | researchgate.net |

Table 2: Summary of Calcitriol's Interacting Pathways

| Interacting Pathway | Key Mediators | Primary Outcome of Interaction |

| Inflammatory Pathways | NF-κB, IκBα, IKKβ, IL-10 | Reduction of inflammation |

| Oxidative Stress | SOD, NAD(P)H Oxidase, Glutathione | Attenuation of oxidative damage |

| Fibrosis-Related Pathways | TGF-β, Smad3 | Inhibition of tissue fibrosis |

| Parathyroid Hormone (PTH) | 1α-hydroxylase, PTH gene | Negative feedback regulation of mineral homeostasis |

| FGF-23 and Klotho Axis | FGF-23, Klotho, 1α-hydroxylase | Fine-tuning of phosphate and vitamin D metabolism |

| Matrix Metalloproteinases (MMPs) and TIMPs | MMPs (e.g., MMP-9), TIMPs (e.g., TIMP-1) | Modulation of extracellular matrix remodeling |

Influence on Autophagy Mechanisms

Calcitriol, the hormonally active form of vitamin D, has been shown to modulate autophagy, a fundamental cellular process for degrading and recycling cellular components. This influence is observed across various cell types and pathological conditions, suggesting a broad role for calcitriol in maintaining cellular homeostasis.

Research has demonstrated that calcitriol can enhance autophagy in several contexts. For instance, in gingival epithelium of rats with type 2 diabetes, calcitriol treatment led to increased expression of autophagy markers LC3-II/LC3-I and decreased levels of p62, indicating an enhancement of the autophagic process. frontiersin.org This effect was associated with a reduction in periodontal inflammation. frontiersin.org Similarly, in a model of ethanol-induced hepatotoxicity, calcitriol pretreatment significantly enhanced autophagy, as evidenced by an increase in autophagosomes and autolysosomes, and upregulated levels of LC3B-II and ATG5. nih.gov This study also highlighted calcitriol's role in promoting mitophagy, the selective removal of damaged mitochondria. nih.gov

The molecular mechanisms underlying calcitriol-induced autophagy often involve key signaling pathways. Several studies have pointed to the regulation of the AMPK/mTOR signaling cascade by calcitriol. In ethanol-induced liver damage and high-salt diet-induced renal injury, calcitriol was found to activate AMPK and inhibit mTOR, a central regulator of autophagy. nih.govresearchgate.netresearchgate.net This signaling was shown to be dependent on the Vitamin D Receptor (VDR). nih.govresearchgate.net Furthermore, in human monocytes, calcitriol induces autophagy through the upregulation of the antimicrobial peptide cathelicidin (B612621) (LL-37), which in turn activates the transcription of Beclin-1 and Atg5. frontiersin.orgelsevier.es

In the context of diabetic nephropathy, calcitriol has been shown to restore impaired autophagy in podocytes. dovepress.comdovepress.com Studies have demonstrated that calcitriol treatment in diabetic rats and cultured podocytes under high glucose conditions increased the expression of LC3 and Beclin-1, and promoted the formation of autophagosomes. dovepress.comdovepress.com The protective effects of calcitriol against podocyte injury were diminished when autophagy was inhibited, underscoring the importance of this pathway. dovepress.com

Conversely, some studies have reported an inhibitory effect of calcitriol on autophagy. In HeLa cells, for example, calcitriol was suggested to inhibit autophagy by activating the PI3K-AKT-mTOR pathway, leading to cell death. jneonatalsurg.comresearchgate.net This suggests that the influence of calcitriol on autophagy can be cell-type and context-dependent.

The interplay between calcitriol-mediated autophagy and other cellular processes like apoptosis and oxidative stress is also a significant area of research. In hyperosmotic stress-stimulated corneal epithelial cells, calcitriol was found to inhibit apoptosis by activating autophagy. nih.gov In traumatic brain injury models, calcitriol promoted the autophagic process and activated the Nrf2 signaling pathway, a key regulator of the antioxidant response, thereby reducing oxidative damage. x-mol.net

The following table summarizes key research findings on the influence of calcitriol on autophagy mechanisms:

| Model System | Key Molecular Targets/Pathways | Observed Effect of Calcitriol on Autophagy | Reference |

| Gingival epithelium (rats with type 2 diabetes) | LC3-II/LC3-I, p62, LL-37, Beclin-1, Atg5 | Enhanced autophagy | frontiersin.org |

| Hepatocytes (ethanol-induced toxicity model) | AMPK/mTOR, LC3B-II, ATG5, p62, VDR | Enhanced autophagy and mitophagy | nih.gov |

| Podocytes (diabetic nephropathy model) | LC3, Beclin-1, p62 | Restored impaired autophagy | dovepress.comdovepress.com |

| HeLa Cells | PI3K/Akt/mTOR | Inhibited autophagy | jneonatalsurg.comresearchgate.net |

| Corneal epithelial cells (hyperosmotic stress) | VDR, LC3B-II, p62 | Activated autophagy, leading to inhibition of apoptosis | nih.gov |

| Traumatic Brain Injury (rat model) | Nrf2, Keap1 | Promoted autophagic process | x-mol.net |

| Human monocytes | Cathelicidin (LL-37), Beclin-1, Atg5 | Induced autophagy | frontiersin.org |

| Random pattern flap (rat model) | LC3-II/I, Beclin1, p62 | Increased autophagy activity | nih.gov |

Methodological Approaches in Calcitriol Research

In Vitro Cellular Models

A variety of established cell lines are utilized in calcitriol (B1668218) research to investigate its molecular and cellular effects across different biological systems. These include pulmonary microvascular endothelial cells (PMVECs), the human cardiomyocyte cell line AC16, the rat kidney epithelial cell line NRK-52E, the human liver cancer cell line HepG2, the murine microglial cell line BV2, and the human placental trophoblast cell line HTR-8/SVneo. preprints.orgresearchgate.netpreprints.orgresearchgate.net

Cell Culture Techniques

The successful application of in vitro models is contingent upon appropriate cell culture techniques. For instance, in studies investigating the effects of calcitriol on renal cell carcinoma, ACHN and CAKI-2 cells are cultured in specific media supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment of 37°C and 5% CO2. Similarly, research on the impact of calcitriol on human bronchial smooth muscle cells (HBSMCs) involves culturing the cells in smooth muscle growth medium (SmGM), supplemented with growth factors, serum, and antibiotics. nih.gov For studies involving human trophoblast cells, such as the HTR-8/SVneo line, cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. nih.gov These standardized culture conditions ensure the viability and reliability of the cellular models for subsequent experimental manipulations with calcitriel.

Gene and Protein Expression Analysis (RT-qPCR, Western Blotting, ELISA, Immunofluorescence)

To elucidate the mechanisms of calcitriol action, researchers employ a suite of powerful molecular biology techniques to analyze changes in gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is widely used to quantify mRNA levels of target genes in response to calcitriol treatment. For example, studies have used RT-qPCR to show that calcitriol downregulates the expression of ACE1, ACE2, and renin in the HTR-8/SVneo placental cell line. preprints.orgpreprints.org In human bronchial smooth muscle cells, RT-qPCR revealed that calcitriol significantly decreases the mRNA expression of importin α3. nih.gov Furthermore, in HepG2 cells, this technique demonstrated that calcitriol treatment upregulates the expression of genes associated with the vitamin D receptor (VDR), such as VDR and CYP24A1, while downregulating CYP27B1. nih.gov

Western Blotting is a standard method for detecting and quantifying specific proteins. In studies with BV2 microglial cells, Western blotting has been used to assess the protein levels of Nox2, Nox4, and phosphorylated p47phox after treatment with calcitriol and angiotensin II. researchgate.net This technique has also been instrumental in showing that calcitriol can suppress the protein synthesis of HIF-1/2α subunits by downregulating components of the PI3K/Akt/mTOR signaling pathway in Huh7 liver cancer cells. researchgate.netmdpi.com In cervical cancer cells (CaSki), western blotting validated the upregulation of KLK6 and CYP4F3 proteins following calcitriol treatment. plos.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to measure the concentration of proteins, such as cytokines and hormones, in cell culture supernatants or lysates. In studies with BV2 cells, ELISA has been employed to measure the release of inflammatory cytokines like IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) and the modulatory effects of calcitriol. researchgate.net This method has also been used to quantify the secretion of various kallikrein-related peptidases (KLKs) from colon cancer cell lines. researchgate.net

Immunofluorescence allows for the visualization of the subcellular localization of specific proteins within cells. This technique has been used to demonstrate the co-localization of the vitamin D receptor (VDR) and the glucocorticoid receptor (GR) in the nucleus of CD3+ T cells after calcitriol treatment, suggesting a spatial overlap and potential interaction between the two receptors. mdpi.com In CaSki cervical cancer cells, immunofluorescence has been used to show the expression and localization of the VDR and retinoid X receptors (RXR). plos.org

Signaling Pathway Analysis (e.g., Phosphorylation Assays)

Understanding how calcitriol exerts its effects often requires dissecting the intracellular signaling pathways it modulates. Phosphorylation assays are a key tool in this analysis.